methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure analysis of such a compound would require tools like X-ray crystallography or NMR spectroscopy. These tools can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, depending on the conditions and the reactants used. It might undergo reactions typical for compounds containing a thieno[3,2-d]pyrimidin moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, color, odor, stability, etc. These properties are determined by the structure of the compound and can be predicted using various computational methods .Scientific Research Applications
Quinazolinone Derivatives
Quinazolinones are fused heterocyclic compounds with significant potential in pharmaceutical and medicinal chemistry. Researchers have explored their antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities . The synthesis of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate contributes to this class of compounds, offering a scaffold for further modification and biological testing.
1,2,3-Triazole-Based Scaffolds
Compounds containing the 1,2,3-triazole moiety have demonstrated diverse pharmacological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . The structural features of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate make it a potential candidate for developing novel triazole-based drugs.
Tryptoline Derivatives
The compound’s structure resembles tryptoline derivatives, which have been associated with various biological activities. For instance, they act as somatostatin receptor antagonists, antiviral agents, and antioxidants . Investigating the potential of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate in these contexts could yield valuable insights.
Thiophene Chemistry
Thiophenes play a crucial role in drug discovery. Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate contains a thieno ring, which is relevant in medicinal chemistry. For instance:
Green Chemistry Approaches
The compound’s synthesis involves green chemistry techniques, such as deep eutectic solvents (DES) and microwave-induced reactions. These environmentally friendly methods enhance sustainability and reduce the use of harmful organic solvents .
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have shown potential to act as antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .
Mode of Action
The mode of action of quinazolinone derivatives is generally dependent on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways depending on their structure .
Result of Action
Quinazolinone derivatives have shown a range of biological activities including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-30-17-5-3-4-16(12-17)26-21(28)20-18(10-11-32-20)25-23(26)33-13-19(27)24-15-8-6-14(7-9-15)22(29)31-2/h3-9,12H,10-11,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJBWUNQSXKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate |
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